Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Catalog No.
S11502202
CAS No.
M.F
C30H29F2N3O4
M. Wt
533.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin...

Product Name

Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

IUPAC Name

ethyl 4-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

Molecular Formula

C30H29F2N3O4

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C30H29F2N3O4/c1-2-39-30(38)22-7-13-25(14-8-22)35-27(36)19-26(29(35)37)33-15-17-34(18-16-33)28(20-3-9-23(31)10-4-20)21-5-11-24(32)12-6-21/h3-14,26,28H,2,15-19H2,1H3

InChI Key

WDEMODXQXPSXJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound notable for its intricate structure and potential applications in medicinal chemistry. The compound features a benzoate ester linked to a piperazine ring, which is further substituted with a bis(4-fluorophenyl)methyl group and a dioxopyrrolidinyl moiety. This unique arrangement of functional groups contributes to its distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in drug development and chemical synthesis .

  • Oxidation: The compound can be oxidized, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
  • Reduction: Reduction reactions can target the carbonyl groups in the dioxopyrrolidinyl moiety, potentially yielding hydroxyl derivatives.
  • Substitution: The aromatic rings may participate in electrophilic substitution reactions such as nitration or halogenation under appropriate conditions.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as nitric acid .

Research indicates that Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate exhibits potential biological activities, including:

  • Neuroprotective Properties: It may protect neuronal cells from damage due to oxidative stress.
  • Anti-inflammatory Effects: The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways, such as nitric oxide synthase and cyclooxygenase.
  • Antioxidant Activity: It may help mitigate oxidative damage by acting as an antioxidant .

The synthesis of Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate involves several key steps:

  • Formation of the Piperazine Derivative: Piperazine reacts with bis(4-fluorophenyl)methyl chloride in the presence of a base like triethylamine to yield the bis(4-fluorophenyl)methyl piperazine derivative.
  • Introduction of the Dioxopyrrolidinyl Group: The piperazine derivative is then reacted with a dioxopyrrolidinyl compound under controlled conditions to incorporate the dioxopyrrolidinyl group.
  • Esterification: Finally, esterification occurs between the resulting compound and ethyl 4-bromobenzoate using a suitable catalyst to form Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate .

Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate has various applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Research: The compound is explored for its neuroprotective and anti-inflammatory properties.
  • Material Science: Its unique chemical characteristics make it valuable in developing new materials and chemical processes .

Studies on Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate have focused on its interactions with biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and neurodegeneration.
  • Receptor Modulation: It potentially interacts with neurotransmitter receptors in the nervous system, influencing neuronal activity and neurotransmitter release.

These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bis(4-fluorophenyl)methyl piperazineContains piperazine linked to diphenylmethaneUsed in drug synthesis for calcium channel blockers
Ethyl 4-(4-methylpiperazin-1-YL)benzoateFeatures a simpler piperazine derivativeLess complex than Ethyl 4-(3-{...}) but still relevant in medicinal chemistry
Ethyl 4-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoateSimilar dioxopyrrolidin moietyDifferent substituent on the piperazine ring

These compounds highlight the uniqueness of Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate due to its specific combination of functional groups and potential biological activities.

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Exact Mass

533.21261274 g/mol

Monoisotopic Mass

533.21261274 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

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